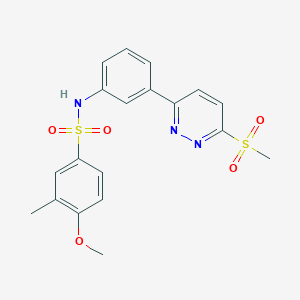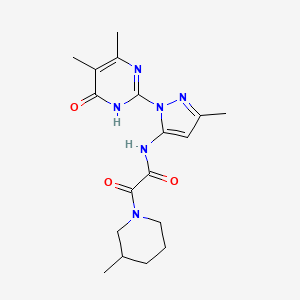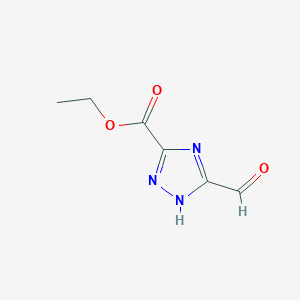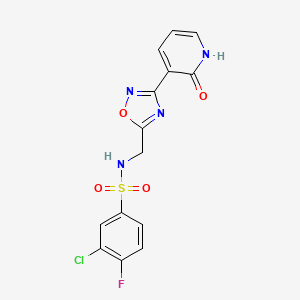![molecular formula C16H13FN2O B2546552 9b-(4-fluorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one CAS No. 5964-48-7](/img/structure/B2546552.png)
9b-(4-fluorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one
Descripción general
Descripción
“9b-(4-fluorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one” is a chemical compound with the molecular formula C16H13FN2O . It’s a part of a collection of rare and unique chemicals provided to early discovery researchers .
Synthesis Analysis
The synthesis of isoindoline derivatives has been developed based on a domino reaction involving a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent and structurally varied primary amines .Molecular Structure Analysis
The molecular structure of this compound includes an imidazo[2,1-a]isoindol-5-one core with a 4-fluorophenyl group attached .Chemical Reactions Analysis
The reaction of cyclopropane containing an aromatic fragment with a bromomethyl group in the ortho position as a donor with primary amines has been suggested . This reaction can lead to various cyclic products .Aplicaciones Científicas De Investigación
Stereoselective Syntheses
Chiral derivatives of 9b-(4-fluorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one have been synthesized with high yields and stereoselectivities, showcasing their potential in stereoselective synthesis processes. These compounds were achieved through intermolecular condensations, highlighting their versatility in organic synthesis (Katritzky, He, & Verma, 2002).
Fluorescence and Sensor Activity
Research has focused on the synthesis and sensor activity of related imidazole derivatives, particularly in the context of fluorescence sensing. For instance, novel compounds have been designed with a "fluorophore-spacer-receptor" system, capable of acting as pH-probes through an "off-on-off" fluorescence sensing mechanism. These compounds show high selectivity towards protons in a specific pH range, suggesting potential applications in fluorescence-based sensing technologies (Georgiev et al., 2013).
Mechanofluorochromic Properties
The study of aggregation-induced emission enhancement and mechanofluorochromic properties of related compounds, such as α-cyanostilbene functionalized tetraphenyl imidazole derivatives, reveals their potential in material science. These compounds exhibit significant solvatochromic effects and fluorescence changes upon mechanical stress, indicating their utility in developing responsive materials and sensors (Zhang et al., 2016).
Catalytic Applications
The synthesis and evaluation of palladium allyl complexes of annulated diaminocarbenes, including those related to imidazole derivatives, have been explored for their catalytic applications. These complexes demonstrate temperature-dependent dynamics and potential in catalyzing C−C and C−N bond formation reactions, highlighting their significance in catalysis and organic synthesis (Dastgir et al., 2010).
Antitumor and Kinase Inhibition
Novel imidazole acyl urea derivatives have been synthesized as Raf kinase inhibitors, displaying promising antitumor activities. These derivatives offer insights into the development of targeted therapies for cancer treatment, emphasizing the potential of imidazole derivatives in medicinal chemistry (Zhu, 2015).
Propiedades
IUPAC Name |
9b-(4-fluorophenyl)-2,3-dihydro-1H-imidazo[2,1-a]isoindol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O/c17-12-7-5-11(6-8-12)16-14-4-2-1-3-13(14)15(20)19(16)10-9-18-16/h1-8,18H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPOBIOWQBVXAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C3=CC=CC=C3C2(N1)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24818124 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2546473.png)

![5-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-nitrobenzamide](/img/structure/B2546480.png)
![N-(Cyclohexylmethyl)-N-[(1,5-dimethylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2546482.png)





![N-(4-ethoxyphenyl)-6-(4-ethylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2546490.png)
![(5-Bromopyridin-3-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2546491.png)
![N'-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}methanesulfonohydrazide](/img/structure/B2546492.png)